molecular formula C21H20O6 B2996133 (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858762-64-8

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2996133
CAS No.: 858762-64-8
M. Wt: 368.385
InChI Key: XQNMMAZQABVEAD-ODLFYWEKSA-N
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Description

The compound (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate belongs to a class of benzofuran derivatives characterized by a benzylidene-substituted dihydrobenzofuran core. Its Z-configuration ensures specific spatial orientation of the 2-methoxybenzylidene moiety, which is critical for electronic and steric interactions. The ethyl ester group at the propanoate chain and the 6-oxy linkage further define its structural and functional attributes.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNMMAZQABVEAD-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel. This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.

Result of Action

Similar compounds have been shown to significantly reduce the corrosion rate of steel, suggesting that this compound might have a similar effect.

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound. Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.

Biological Activity

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including an ethyl ester moiety linked to a benzofuran derivative with a methoxybenzylidene substituent. The presence of these functional groups suggests a variety of biological interactions, which could lead to therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzofuran Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Methoxybenzylidene Group : This substituent may enhance lipophilicity and biological activity through improved membrane permeability.
  • Ethyl Ester Moiety : Often associated with increased bioavailability and pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound and related compounds.

Compound NameStructure FeaturesBiological Activity
This compoundEthyl ester; benzofuran core; methoxy groupAnticancer, anti-inflammatory
Benzofuran DerivativesSimilar benzofuran coreAntimicrobial, neuroprotective
Ethyl 4-methoxycinnamateEthyl ester; methoxy group on aromatic ringAntioxidant, UV filter

The mechanism by which this compound exerts its biological effects is likely multifaceted. Potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to this compound:

  • Anticancer Properties : A study demonstrated that similar benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
    "Benzofuran derivatives have shown promise in preclinical models as effective anticancer agents" .
  • Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines.
    "The anti-inflammatory activity of benzofuran derivatives highlights their potential in treating inflammatory diseases" .
  • Neuroprotective Effects : Research indicates that certain benzofuran compounds possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.
    "Neuroprotective effects were observed in models of oxidative stress, indicating a protective role for benzofuran derivatives" .

Comparison with Similar Compounds

Table 1: Structural Comparison of (Z)-Ethyl 2-((2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and Analogues

Compound Name Benzylidene Substituent(s) Ester Group Key Structural Differences Reference
This compound (Target) 2-methoxy Ethyl Reference compound; Z-configuration
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate 5-bromo, 2-methoxy Methyl Bromine addition increases molecular weight
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate 3-fluoro Methyl Electron-withdrawing fluorine alters polarity
(Z)-Ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-chloro Ethyl Chlorine substitution enhances lipophilicity
(Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate 3-methoxy Propyl Methoxy positional isomer; longer ester chain
[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl] (E)-3-phenylprop-2-enoate 3,4-dimethoxy Cinnamate (E) Bulky dimethoxy and conjugated cinnamate ester

Physicochemical and Functional Implications

  • Halogen Substituents (e.g., 5-bromo, 2-chloro): Increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
  • Ester Group Variations :

    • Methyl vs. Ethyl Esters : Ethyl esters (as in the target compound) typically exhibit higher lipophilicity than methyl esters, influencing bioavailability .
    • Cinnamate Ester () : The extended conjugated system in the cinnamate group may enhance photostability or enable π-π stacking interactions in biological targets .

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